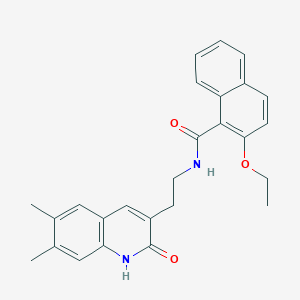
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a useful research compound. Its molecular formula is C26H26N2O3 and its molecular weight is 414.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Modifications and Synthesis
The scientific interest in quinoline and naphthoquinone derivatives stems from their significant antineoplastic activities. Research by Zee-Cheng et al. (1979) on anthraquinones revealed that the presence of certain aminoalkylamino side chains enhances antineoplastic activity. However, the effectiveness of these compounds is highly dependent on the specific structural configuration, indicating the critical role of side chains in determining biological activity (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).
Aly et al. (2018) synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, targeting extracellular signal-regulated kinases (ERK1/2) for antineoplastic activity. These compounds displayed modest to strong cytotoxic activities against various cancer cell lines, underscoring the potential of such derivatives in cancer therapy (Aly, El-Sheref, Bakheet, Mourad, Brown, Bräse, Nieger, & Ibrahim, 2018).
Biological Activities and Potential Applications
The exploration of naphthalimide derivatives for biomedical applications has been extensive. For instance, UNBS5162, a novel naphthalimide, demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines without marked hematotoxicity. Its mechanism of action, distinct from DNA intercalating agents, includes impairing cell cycle progression and inducing autophagy, showcasing its potential as a chemotherapeutic agent (Mahieu, Mijatovic, Dumont, Quaquebeke, Lefranc, Nilsson, Vynckt, Darro, & Kiss, 2007).
Antimicrobial Activities
Nagaraja et al. (2007) investigated the antimicrobial activities of naphtho(2,1-b)furan derivatives, highlighting the potential of these compounds in addressing microbial resistance. The synthesis of these derivatives and their subsequent evaluation against various bacterial and fungal strains demonstrate the utility of such chemical frameworks in developing new antimicrobial agents (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide' involves the reaction of 2-ethoxy-1-naphthoic acid with 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-ethoxy-1-naphthoic acid", "2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-ethoxy-1-naphthoic acid (1.0 equiv) and the coupling agent (1.1 equiv) in dry DMF under nitrogen atmosphere and stir for 10 minutes at room temperature.", "Step 2: Add 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride (10 mL per gram of crude intermediate) and stir for 2 hours at room temperature.", "Step 6: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |
CAS No. |
851096-23-6 |
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.505 |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
PQBQQOWUXNXBNL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)
![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)
![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)
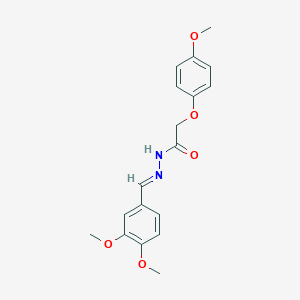
![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)
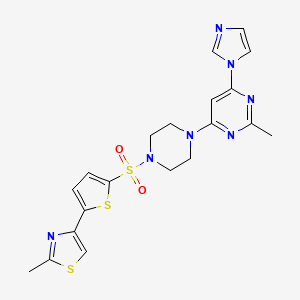
![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)


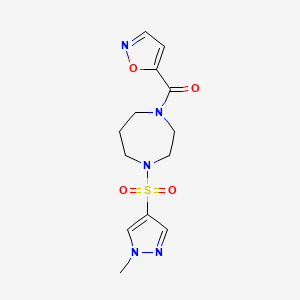
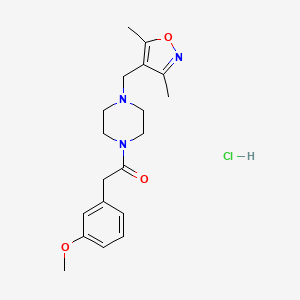

![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)
